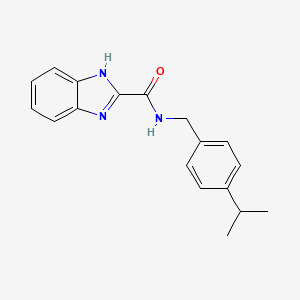

![molecular formula C17H13ClN2O3 B5558395 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

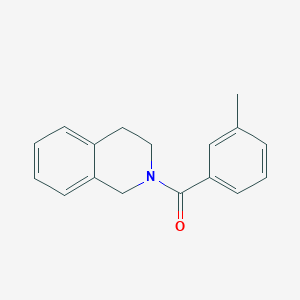

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide derivatives involves a series of chemical reactions starting from substituted anilines reacting with chlorobutanoyl chloride in aqueous basic medium. This reaction yields various electrophiles, which are then coupled with substituted piperazines or other nucleophiles in a polar aprotic medium to achieve the target compounds. These processes are detailed in protocols that include characterization by proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and infrared (IR) spectral data, along with CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide and its derivatives has been elucidated using various spectroscopic techniques. 1H NMR and 13C NMR spectroscopy provide detailed insights into the hydrogen and carbon environments within the molecule, respectively, while IR spectroscopy offers information on the functional groups present. These analytical techniques confirm the structure of synthesized compounds and their intermediates, facilitating a deeper understanding of their chemical behavior (Chaudhuri et al., 2001).

Chemical Reactions and Properties

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide participates in various chemical reactions, including intramolecular cyclization and carbonylation processes. These reactions are pivotal in synthesizing complex organic molecules with potential biological activity. The compound’s reactivity is significantly influenced by its functional groups, allowing for selective transformations and the synthesis of derivatives with desired properties (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, such as solubility, melting point, and stability, are crucial for its application in research and development. These properties are determined through empirical testing and play a vital role in the compound's handling, storage, and application in various experimental setups. The compound’s stability under different conditions and its solubility in various solvents are especially important for its use in chemical and biological assays (Antonović et al., 1997).

Chemical Properties Analysis

The chemical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, including its reactivity with various chemical agents, susceptibility to hydrolysis, and interaction with biological targets, are explored through comprehensive studies. These properties are integral to understanding the compound's potential applications and mechanisms of action in biological systems. Research into the compound's chemical behavior provides insights into its utility in developing pharmaceuticals, agrochemicals, and other chemical products (Jones et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

Synthesis and Evaluation of Derivatives for Biological Activities

A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, evaluating their inhibitory potential against Mushroom tyrosinase. One derivative showed significant biological activity, suggesting the value of these compounds in developing depigmentation drugs with minimal side effects (Raza et al., 2019).

Catalytic Mechanisms and Polymerization

Li et al. (2014) explored the catalytic mechanism of benzoxazine to the polymerization of cyanate ester, uncovering that the oxygen anion on ring-opened benzoxazine catalyzes the polymerization. This study provides insight into the chemical behavior of benzoxazine derivatives and their potential in material science (Li et al., 2014).

Biological and Pharmacological Activities

Antimycobacterial Agents

Waisser et al. (2000) synthesized a series of benzoxazine derivatives and evaluated their activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The study found that changing the substitution on the phenyl ring can significantly affect the antimycobacterial activity, highlighting the potential of these compounds in treating mycobacterial infections (Waisser et al., 2000).

Eigenschaften

IUPAC Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAILPGLMBOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

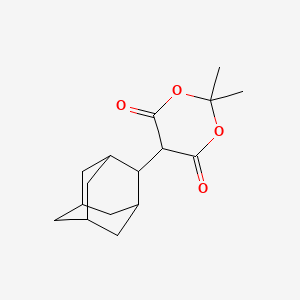

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

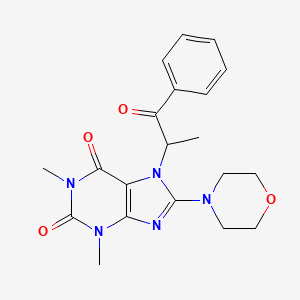

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

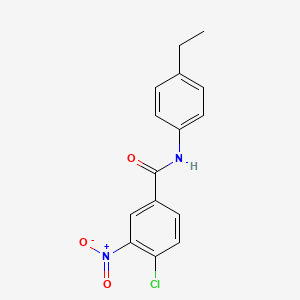

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)